4-methoxy-2-phenyl-1H-indole
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Overview
Description
4-Methoxy-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a methoxy group at the fourth position and a phenyl group at the second position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 4-methoxyphenylhydrazine with benzaldehyde under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products:
Oxidation: this compound-3-carboxylic acid.
Reduction: 4-methoxy-2-phenyl-1,2-dihydro-1H-indole.
Substitution: 3-acetyl-4-methoxy-2-phenyl-1H-indole.
Scientific Research Applications
4-Methoxy-2-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-methoxy-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-methoxy-1H-indole: Lacks the phenyl group at the second position.
2-phenyl-1H-indole: Lacks the methoxy group at the fourth position.
4-methoxy-3-phenyl-1H-indole: Phenyl group at the third position instead of the second.
Uniqueness: 4-Methoxy-2-phenyl-1H-indole is unique due to the combined presence of both the methoxy and phenyl groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-methoxy-2-phenyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-9-5-8-13-12(15)10-14(16-13)11-6-3-2-4-7-11/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPHUIZKPYSMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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